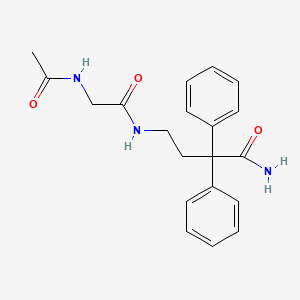
Imidafenacin metabolite M3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidafenacin metabolite M3 is a derivative of imidafenacin, an antimuscarinic agent primarily used to treat overactive bladder syndrome. Imidafenacin works by antagonizing muscarinic receptors, particularly M1 and M3 receptors, to reduce urinary frequency and urgency . Metabolite M3 is one of the primary metabolites formed during the biotransformation of imidafenacin in the human body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidafenacin metabolite M3 involves multiple steps, starting from the parent compound imidafenacin. The process typically includes:
N-alkylation:
Oxidation: The introduction of an oxygen atom to form the metabolite. Common oxidizing agents include potassium permanganate or hydrogen peroxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Chromatographic purification: To isolate and purify the metabolite from reaction mixtures.
Types of Reactions:
Oxidation: Imidafenacin can undergo oxidation to form metabolite M3. This reaction typically involves the addition of oxygen atoms to the molecule.
Reduction: Although less common, reduction reactions can also occur, potentially altering the functional groups within the metabolite.
Substitution: Various substitution reactions can modify the structure of metabolite M3, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other organic solvents.
Major Products:
Primary product: this compound.
By-products: Depending on the reaction conditions, other minor metabolites or degradation products may form.
Applications De Recherche Scientifique
Imidafenacin metabolite M3 has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry to study the metabolic pathways of imidafenacin.
Biology: Helps in understanding the pharmacokinetics and pharmacodynamics of imidafenacin.
Medicine: Investigated for its potential therapeutic effects and safety profile in treating overactive bladder syndrome.
Industry: Utilized in the development of new antimuscarinic agents with improved efficacy and safety.
Mécanisme D'action
Imidafenacin metabolite M3 exerts its effects by binding to and antagonizing muscarinic receptors, particularly M1 and M3 receptors . These receptors are involved in the contraction of the detrusor muscle in the bladder. By inhibiting these receptors, metabolite M3 reduces bladder contractions, thereby alleviating symptoms of overactive bladder. The molecular pathways involved include the inhibition of calcium release from the sarcoplasmic reticulum and the reduction of adenylate cyclase activity .
Comparaison Avec Des Composés Similaires
Solifenacin: Another antimuscarinic agent used for overactive bladder.
Darifenacin: Selectively targets M3 receptors, similar to imidafenacin.
Tolterodine: A non-selective antimuscarinic agent.
Comparison:
Selectivity: Imidafenacin metabolite M3 has a high affinity for M1 and M3 receptors, similar to darifenacin, but with a unique metabolic profile.
Efficacy: Comparable to other antimuscarinic agents in reducing overactive bladder symptoms.
Side Effects: Imidafenacin and its metabolites tend to have a lower incidence of dry mouth and constipation compared to other agents.
This compound stands out due to its specific receptor affinity and favorable side effect profile, making it a valuable compound in the treatment of overactive bladder.
Propriétés
Numéro CAS |
503598-13-8 |
|---|---|
Formule moléculaire |
C20H23N3O3 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
4-[(2-acetamidoacetyl)amino]-2,2-diphenylbutanamide |
InChI |
InChI=1S/C20H23N3O3/c1-15(24)23-14-18(25)22-13-12-20(19(21)26,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-14H2,1H3,(H2,21,26)(H,22,25)(H,23,24) |
Clé InChI |
CCKHACHRKIVGLR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(=O)NCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















